molecular formula C27H29N5O4 B2813521 benzyl 2-[9-(3,4-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate CAS No. 844826-28-4

benzyl 2-[9-(3,4-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate

Cat. No. B2813521
CAS RN: 844826-28-4
M. Wt: 487.56
InChI Key: PSQNPYPBMKCFHW-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains a benzyl group (a benzene ring attached to a CH2 group), a pyrimidine ring (a six-membered ring with two nitrogen atoms), and an acetate group (a two-carbon group derived from acetic acid). The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrimidine ring, the introduction of the benzyl and acetate groups, and the attachment of the 3,4-dimethylphenyl group . The exact methods would depend on the specific reactions used and the order in which the groups are attached .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzyl, pyrimidine, and acetate groups would each contribute to the overall structure. The presence of the pyrimidine ring suggests that this compound could participate in hydrogen bonding and other intermolecular interactions .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. The benzyl group could potentially undergo electrophilic aromatic substitution reactions, while the acetate group could participate in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. The presence of the polar acetate group suggests that this compound could have some degree of solubility in polar solvents .

Scientific Research Applications

Synthesis and Biological Activity

Compounds with complex heterocyclic structures, including pyrimidines and pyrazoles, have been synthesized and evaluated for various biological activities. For instance, the synthesis of pyrimidine-linked pyrazole heterocyclics by microwave irradiative cyclocondensation has shown potential in insecticidal and antibacterial applications (Deohate & Palaspagar, 2020). These compounds have been tested against pests and selected microorganisms, indicating the versatility of pyrimidine derivatives in developing new chemical entities with specific biological activities.

Antinociceptive and Anti-inflammatory Properties

Thiazolopyrimidine derivatives have been synthesized and evaluated for their antinociceptive and anti-inflammatory properties, showcasing the potential of pyrimidine-based compounds in medicinal chemistry for the development of new therapeutics (Selvam et al., 2012). These studies underline the importance of heterocyclic compounds in drug discovery and development, particularly for conditions requiring analgesic and anti-inflammatory interventions.

Antitumor and Antioxidant Activities

Heterocyclic compounds have also been investigated for their antioxidant and antitumor activities. The evaluation of new nitrogen heterocycles has demonstrated promising results in both antioxidant and antitumor assays, suggesting the potential application of these compounds in cancer therapy and prevention of oxidative stress-related diseases (El-Moneim et al., 2011). This area of research is particularly important for identifying new therapeutic agents that can target cancer cells selectively while minimizing damage to healthy tissues.

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its structure and the specific biological targets it interacts with. The pyrimidine ring is a common feature in many biologically active compounds, suggesting that this compound could interact with biological targets in a similar manner .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, investigation of its biological activity, and development of applications based on its unique structure .

properties

IUPAC Name

benzyl 2-[9-(3,4-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N5O4/c1-17-13-30(21-11-10-18(2)19(3)12-21)26-28-24-23(31(26)14-17)25(34)32(27(35)29(24)4)15-22(33)36-16-20-8-6-5-7-9-20/h5-12,17H,13-16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSQNPYPBMKCFHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC(=O)OCC4=CC=CC=C4)C5=CC(=C(C=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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